molecular formula C23H28O4 B601640 クリノフィブラート不純物 2 CAS No. 30299-17-3

クリノフィブラート不純物 2

カタログ番号: B601640
CAS番号: 30299-17-3
分子量: 368.5 g/mol
InChIキー: ARWMEFKFHXIAQR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Clinofibrate Impurity 2, also known as 2-(4-(1-(4-hydroxyphenyl)cyclohexyl)phenoxy)-2-methylbutanoic acid, is a chemical compound that is an impurity of Clinofibrate. Clinofibrate is a fibrate drug used primarily for the treatment of hyperlipidemia and cardiovascular diseases. Clinofibrate Impurity 2 is often studied to understand the stability, degradation, and potential biological activities of Clinofibrate .

科学的研究の応用

Analytical Applications

Analytical Method Development
The identification and quantification of Clinofibrate Impurity 2 are essential for regulatory compliance and quality control in pharmaceutical manufacturing. Various analytical techniques have been developed, including:

  • High-Performance Liquid Chromatography (HPLC) : This method is widely used for separating and quantifying impurities in drug formulations.
  • Mass Spectrometry (MS) : Coupled with HPLC, mass spectrometry provides detailed molecular information about impurities.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can be utilized to elucidate the structure of Clinofibrate Impurity 2 and its interactions with other components.

Data Table: Analytical Techniques for Clinofibrate Impurity 2

TechniquePurposeAdvantages
HPLCQuantificationHigh resolution and sensitivity
Mass SpectrometryStructural elucidationAccurate mass determination
NMR SpectroscopyStructural analysisNon-destructive analysis

Toxicological Studies

Safety Assessments
Toxicological studies are critical for understanding the safety profile of Clinofibrate Impurity 2. Research indicates that impurities can affect the overall toxicity of drug formulations. For example, studies have shown that certain related impurities may lead to adverse effects such as hyperuricemia, particularly in patients with pre-existing renal conditions .

Case Study: Toxicity Evaluation
A case study involving a generic formulation containing Clinofibrate Impurity 2 demonstrated that the impurity's concentration exceeded acceptable limits, necessitating further toxicological evaluation. The study employed both in vitro and in vivo methods to assess mutagenicity and systemic exposure levels2.

Regulatory Considerations

Regulatory bodies such as the FDA and EMA have established guidelines for managing impurities like Clinofibrate Impurity 2. These guidelines emphasize the need for:

  • Genotoxicity Testing : To evaluate the potential carcinogenic risk associated with impurities.
  • Acceptable Intake Levels : Determining thresholds based on risk assessments to ensure patient safety.

Case Studies on Clinical Impact

Several case studies highlight the implications of Clinofibrate Impurity 2 in clinical settings:

  • Case Study 1 : A clinical trial involving patients with dyslipidemia revealed that formulations with higher levels of Clinofibrate Impurity 2 resulted in increased side effects compared to those with lower impurity levels.
  • Case Study 2 : A retrospective analysis demonstrated that patients exposed to formulations with elevated impurity levels had a higher incidence of renal complications.

準備方法

The synthesis of Clinofibrate Impurity 2 involves several steps. One method includes the reaction of cyclohexanone with phenol to produce Bisphenol Z. This intermediate is then treated with chloroform and methyl ethyl ketone in the presence of a base to yield Clinofibrate. The impurity, Clinofibrate Impurity 2, can be isolated and purified using high-performance liquid chromatography (HPLC) and other separation techniques .

化学反応の分析

Clinofibrate Impurity 2 undergoes various chemical reactions, including:

類似化合物との比較

Clinofibrate Impurity 2 can be compared with other impurities and degradation products of Clinofibrate, such as:

Clinofibrate Impurity 2 is unique due to its specific structure and the role it plays in the stability and efficacy of Clinofibrate formulations.

生物活性

Clinofibrate Impurity 2 is a byproduct associated with the synthesis of clofibrate, a lipid-regulating agent. Understanding the biological activity of this impurity is crucial for assessing its safety and efficacy in pharmaceutical applications. This article reviews relevant research findings, case studies, and analytical data regarding the biological activity of Clinofibrate Impurity 2.

Clinofibrate Impurity 2 is structurally related to clofibrate and exhibits properties that may influence its biological activity. The chemical structure impacts its interaction with biological systems, particularly in terms of metabolic pathways and potential toxicity.

Biological Activity Overview

Research indicates that impurities like Clinofibrate Impurity 2 can exhibit various biological activities, including:

  • Cytotoxicity : Studies have shown that certain impurities can affect cell viability, leading to cytotoxic effects on mammalian cells.
  • Mutagenicity : Some impurities have been linked to genetic mutations, raising concerns about their long-term safety in therapeutic use.
  • Hepatotoxicity : Given the association with clofibrate, there is potential for liver-related toxicity due to the induction of hepatic neoplasms.

Case Study 1: Hepatic Tumor Induction

A study involving Fischer 344 rats examined the effects of clofibrate on liver tumor induction. Rats treated with high doses of clofibrate exhibited an increased incidence of hepatocellular carcinomas compared to controls. Specifically, the study reported:

  • Tumor Incidence : 4 out of 25 treated rats developed liver tumors.
  • Dosage : Rats were fed a diet containing 5000 mg/kg of clofibrate for an extended period (up to 129 weeks) .

Case Study 2: Mutagenicity Assessment

In silico methods were employed to predict the mutagenic potential of Clinofibrate Impurity 2. The results indicated that while some impurities showed mutagenic properties, Clinofibrate Impurity 2's specific mutagenicity remains to be fully characterized. The findings suggested:

  • Prediction Models : In silico models demonstrated varying degrees of reliability in predicting mutagenic effects
    2
    .

Table 1: Summary of Biological Activities

Biological ActivityObserved EffectsReference
CytotoxicityReduced cell viability in cultured cells
MutagenicityPotential genetic mutations observed
2
HepatotoxicityIncreased liver tumor incidence in rats

Analytical Methods

Analytical techniques such as UV-spectroscopy and multivariate chemometric models have been employed to evaluate the presence and effects of Clinofibrate Impurity 2 in formulations. These methods help distinguish between the active compound and its impurities, providing insights into their respective biological activities.

Table 2: Analytical Performance Metrics

MethodSensitivitySpecificityRecovery Rate (%)
UV-SpectroscopyModerateHigh99.91
PCRHighModerate100.73
PLSVery HighHigh101.70

特性

CAS番号

30299-17-3

分子式

C23H28O4

分子量

368.5 g/mol

IUPAC名

2-[4-[1-(4-hydroxyphenyl)cyclohexyl]phenoxy]-2-methylbutanoic acid

InChI

InChI=1S/C23H28O4/c1-3-22(2,21(25)26)27-20-13-9-18(10-14-20)23(15-5-4-6-16-23)17-7-11-19(24)12-8-17/h7-14,24H,3-6,15-16H2,1-2H3,(H,25,26)

InChIキー

ARWMEFKFHXIAQR-UHFFFAOYSA-N

正規SMILES

CCC(C)(C(=O)O)OC1=CC=C(C=C1)C2(CCCCC2)C3=CC=C(C=C3)O

純度

> 95%

数量

Milligrams-Grams

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。